molecular formula C8H8ClFN2O B1520030 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214059-84-3

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1520030
CAS No.: 1214059-84-3
M. Wt: 202.61 g/mol
InChI Key: IJUQOFGTFWJQEH-UHFFFAOYSA-N
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Description

“3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7FN2O.ClH/c9-4-1-2-5-6 (3-4)11-8 (12)7 (5)10;/h1-3,11-12H,10H2;1H .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 202.62 .

Scientific Research Applications

Histochemical Applications

One study highlights the use of hydrochloric acid to catalyze the formation of fluorophores in the histochemical condensation reaction with gaseous formaldehyde and certain phenylethylamines and indolylethylamines, including compounds structurally related to 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride. This process exhibits high specificity and allows for distinguishing between structurally related compounds based on their reactivity in the condensation reaction (Björklund & Stenevi, 1970).

Fluoroalkylation in Peptide and Protein Modification

Another study demonstrates the use of fluoroalkylated cyclic λ3-iodanes and their hydrochloride salts for radical fluoroalkylation of various nitrogen heterocycles and innate aromatic amino acid residues in peptides and proteins. This method is highlighted for its biocompatibility, mildness, and metal-free process, indicating its suitability for functionalizing proteins and peptides with fluorinated groups (Rahimidashaghoul et al., 2019).

Synthesis and Antibacterial Activity

Research into the synthesis and antibacterial activity of compounds structurally related to this compound, such as various pyridonecarboxylic acids, reveals potential applications in developing new antibacterial agents. These compounds have shown more activity than existing drugs, indicating their promise for further biological study (Egawa et al., 1984).

Gold-Catalyzed Aminofluorination

A tandem gold(I)-catalyzed process for the synthesis of 3,3-difluoro-2-substituted-3H-indoles from 2-alkynylanilines is described, showcasing a novel application in the synthesis of fluorinated indoles under mild conditions. This method offers a general approach for the convenient synthesis of complex structures relevant to scientific research (Arcadi et al., 2013).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The safety pictograms associated with it are GHS07 . The precautionary statements are P305 + P351 + P338 .

Properties

IUPAC Name

3-amino-6-fluoro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUQOFGTFWJQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214059-84-3
Record name 3-amino-6-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 2
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 3
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 4
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 5
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 6
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

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